molecular formula C11H8ClFN2 B3356505 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine CAS No. 669770-60-9

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Cat. No. B3356505
CAS RN: 669770-60-9
M. Wt: 222.64 g/mol
InChI Key: WZEKOPJYIHWNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that this compound has a chloro group at the 3rd position, a fluoro group at the 2nd position, and a methyl group at the 4th position on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring and a phenyl ring. The presence of chloro, fluoro, and methyl substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyridazine ring might undergo reactions such as electrophilic substitution, while the phenyl ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of the chloro, fluoro, and methyl groups could influence properties such as polarity, solubility, melting point, and boiling point .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or its role in a chemical process), it’s difficult to comment on its mechanism of action .

Future Directions

The study of pyridazine derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine” could explore its potential applications in areas such as drug discovery .

properties

IUPAC Name

3-chloro-6-(2-fluoro-4-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-2-3-8(9(13)6-7)10-4-5-11(12)15-14-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEKOPJYIHWNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470266
Record name 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669770-60-9
Record name 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3,6-dichloropyridazine (2.0 g, 13.42 mmole) in 1,4-dioxane (20 ml) are added Pd2(dba)3 (0.21 g, 0.2 mmole), P(tBu)3 (0.122 g, 0.6 mmole) in 1,4-dioxane (1 ml), KF (2.57 g, 44.3 mmole) and 2-fluoro-4-methylbenzeneboronic acid (step 31.1, 2.68 g, 17.45 mmole). The resulting mixture is heated at 120° C. for 48 h. The reaction mixture is filtered through celite and washed pad with EtOAc. The filtrate is washed with H2O, dried over MgSO4 (anhydrous) and evaporated under reduced pressure to give a brown solid, which is purified by chromatography, affording the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.122 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.